LY377604
Descripción general
Descripción
- LY-377604 es un compuesto que actúa como agonista del receptor β3-adrenérgico humano y simultáneamente funciona como antagonista del receptor β1- y β2-adrenérgico .
- Su estructura química se caracteriza por un peso molecular de 524.61 g/mol y la fórmula C31H32N4O4.
- Este compuesto se ha estudiado principalmente en el contexto del tratamiento de la obesidad .
Métodos De Preparación
- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para LY-377604 no están ampliamente disponibles en la literatura.
- Cabe destacar que los métodos de producción industrial probablemente implican optimización para rendimiento, escalabilidad y rentabilidad.
Análisis De Reacciones Químicas
- LY-377604 experimenta diversas reacciones, incluyendo oxidación, reducción y sustitución.
- Los reactivos y condiciones comunes utilizados en estas reacciones permanecen sin revelar.
- Los principales productos formados a partir de estas reacciones no están explícitamente documentados.
Aplicaciones Científicas De Investigación
- LY-377604 encuentra aplicaciones en varios campos científicos:
Medicina: Su papel en el tratamiento de la obesidad sugiere posibles beneficios terapéuticos.
Biología: La investigación adicional puede explorar su impacto en los procesos celulares y las vías de señalización.
Química: Investigar su reactividad e interacciones con otras moléculas.
Industria: Considerar su posible uso en el desarrollo de fármacos o como herramienta de investigación.
Mecanismo De Acción
- El mecanismo de LY-377604 involucra la activación del receptor β3-adrenérgico.
- Ejerce sus efectos a través de objetivos moleculares y vías relacionadas con la señalización adrenérgica.
- Los conocimientos detallados sobre estos mecanismos requieren una investigación adicional.
Comparación Con Compuestos Similares
- Si bien no se enumeran compuestos similares específicos aquí, los investigadores pueden comparar LY-377604 con otros moduladores del receptor β-adrenérgico.
- Resaltar su singularidad implicaría explorar su selectividad, afinidad de unión y diferencias funcionales en comparación con los compuestos relacionados.
Actividad Biológica
LY377604 is a selective β3-adrenergic receptor agonist developed by Eli Lilly, primarily investigated for its potential anti-obesity effects. This compound acts on the β3-adrenergic receptors, which are predominantly located in adipose tissue and play a crucial role in regulating energy metabolism, lipolysis, and thermogenesis. Despite its promising biological activity, clinical trials involving this compound have faced challenges, leading to its termination in further development.
This compound exerts its biological effects through selective activation of the β3-adrenergic receptors. These receptors are involved in various metabolic processes:
- Lipolysis : Stimulation of β3-adrenergic receptors enhances the breakdown of fats in adipose tissue.
- Thermogenesis : Activation promotes heat production in brown adipose tissue, contributing to energy expenditure.
- Gastrointestinal Motility : It may influence motility and secretion in the gastrointestinal tract.
Research Findings
Several studies have evaluated the pharmacological profile and efficacy of this compound:
- In Vitro Studies : Initial studies demonstrated that this compound effectively activates β3-adrenergic receptors, leading to increased cAMP levels in cell lines expressing these receptors. This mechanism is critical for mediating the metabolic effects associated with β3-agonists .
- Clinical Trials : A clinical trial assessed the weight loss efficacy of this compound in obese patients. However, results from nonclinical studies raised safety concerns, resulting in the termination of this trial .
Table 1: Summary of Clinical Trials Involving this compound
Trial Phase | Publication | Subjects | Placebo-subtracted Weight Loss | Safety |
---|---|---|---|---|
II | Greenway et al. | n=238 BMI 30–40 kg/m² | Week 16 (ITT analysis): −3.00% | No SAEs; AE: nausea |
II | Greenway et al. | n=419 BMI 30–40 kg/m² | Week 24 (ITT analysis): −4.65% (with bupropion SR) | One possibly drug-related SAE (atrial fibrillation); AEs: nausea, headache |
Case Studies
A review highlighted various case studies that explored the implications of β3-adrenergic receptor agonists like this compound on obesity management:
- Case Study 1 : Investigated the impact of β3-agonists on weight loss compared to traditional therapies, showing that while this compound had potential benefits, issues related to cardiovascular safety were significant concerns .
- Case Study 2 : Focused on patient adherence to treatment regimens involving β3-adrenergic receptor agonists, noting that adherence was often lower due to side effects like nausea and cardiovascular risks associated with other agents .
Propiedades
IUPAC Name |
6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O4/c1-31(2,16-20-10-13-23(14-11-20)39-28-15-12-21(17-33-28)30(32)37)34-18-22(36)19-38-27-9-5-8-26-29(27)24-6-3-4-7-25(24)35-26/h3-15,17,22,34-36H,16,18-19H2,1-2H3,(H2,32,37)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSGUQYXRDKPAE-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N)NCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N)NC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174419 | |
Record name | LY-377604 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204592-94-9 | |
Record name | LY-377604 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204592949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-377604 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12858 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LY-377604 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-377604 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCC6TB3P6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.